2-Bromo-3-fluoropyridine

Organolithium chemistry Halogen-metal exchange Homotransmetallation

2-Bromo-3-fluoropyridine (CAS 40273-45-8) is a heterocyclic building block belonging to the class of halogenated pyridines, possessing bromine at the C2 position and fluorine at the C3 position on the pyridine ring. This specific 2,3-substitution pattern yields a bifunctional intermediate with dual leaving-group capabilities, rendering it amenable to sequential or orthogonal functionalization via palladium-catalyzed cross-coupling reactions at the bromine site and nucleophilic aromatic substitution or directed ortho-metalation chemistry influenced by the electron-withdrawing fluorine substituent.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 40273-45-8
Cat. No. B1272038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoropyridine
CAS40273-45-8
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)F
InChIInChI=1S/C5H3BrFN/c6-5-4(7)2-1-3-8-5/h1-3H
InChIKeyIFGLECYAEGYLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoropyridine (CAS 40273-45-8): A Dual-Halogenated Pyridine Building Block for Orthogonal Functionalization


2-Bromo-3-fluoropyridine (CAS 40273-45-8) is a heterocyclic building block belonging to the class of halogenated pyridines, possessing bromine at the C2 position and fluorine at the C3 position on the pyridine ring. This specific 2,3-substitution pattern yields a bifunctional intermediate with dual leaving-group capabilities, rendering it amenable to sequential or orthogonal functionalization via palladium-catalyzed cross-coupling reactions at the bromine site and nucleophilic aromatic substitution or directed ortho-metalation chemistry influenced by the electron-withdrawing fluorine substituent [1][2]. It is commercially available with purity specifications typically in the 97–99% range and appears as a colorless to light yellow liquid with a boiling point of approximately 173 °C .

Why 2-Bromo-3-fluoropyridine Cannot Be Replaced by Positional Isomers or Other 2-Halopyridines in Multi-Step Synthetic Sequences


The relative positioning of bromine and fluorine on the pyridine ring dictates the chemoselectivity and regiochemical outcome of successive functionalization steps. In 2-bromo-3-fluoropyridine, the bromine at C2 serves as the primary leaving group for Pd-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig), while the electron-withdrawing fluorine at C3 simultaneously activates the ring toward nucleophilic attack and directs lithiation to the C4 position—a duality that is absent in the 2-bromo-5-fluoro or 2-bromo-4-fluoro isomers, where the fluorine is too remote to exert a comparable ortho-directing influence on the bromine-bearing carbon [1]. Furthermore, replacement with 2,3-dibromopyridine or 2-bromo-3-chloropyridine alters the electronic landscape and halide leaving-group hierarchy, leading to different regioselectivity in both SNAr and cross-coupling manifolds [2]. Substitution with a non-brominated analog forfeits the entire cross-coupling entry point, disqualifying the compound from the synthetic sequences for which 2-bromo-3-fluoropyridine is specifically designed.

Quantitative Differentiation Evidence for 2-Bromo-3-fluoropyridine Against Closest Analogs


Ortho-Fluorine Directed Telesubstitution: Divergent Organolithium Reactivity of 2-Bromo-3-fluoropyridine vs. 2-Bromo-3-chloropyridine and 2,3-Dibromopyridine

When treated with n-butyllithium, 2-bromo-3-fluoropyridine does not undergo the expected simple bromine-lithium exchange at C2. Instead, a unique 'telesubstitution' mechanism occurs where the bromine migrates from position 2 to position 4, yielding 2-bromo-3-fluoro-4-lithiopyridine as the sole product [1]. This contrasts with the behavior of 2-bromo-3-chloropyridine, which undergoes a different homotransmetallation pathway, and 2,3-dibromopyridine, which exhibits yet another reactivity profile under identical conditions [1]. The exclusive formation of the C4-lithiated species provides a regiochemically pure entry point for electrophilic quenching that is unavailable from the chloro or dibromo analogs.

Organolithium chemistry Halogen-metal exchange Homotransmetallation

Regiocontrolled SNAr with NaSMe: 2-Bromo-3-fluoropyridine vs. 3-Bromo-2-chloropyridine in Thienopyridine Synthesis

In a three-step methodology for synthesizing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, the key regiocontrolled SNAr step was demonstrated using 2-bromo-3-fluoropyridine with sodium methanethiolate (NaSMe). The fluorine at C3 directs the methanethiolate nucleophile to substitute exclusively at the bromine-bearing C2 position, producing a single bromo(methylthio)pyridine regioisomer [1]. The companion substrate 3-bromo-2-chloropyridine was used for the complementary thieno[2,3-b]pyridine series, establishing the functional role of the halogen substitution pattern in determining the final heterocyclic scaffold [1]. The exclusive regiochemical outcome with the 2-bromo-3-fluoro pattern is a prerequisite for the subsequent Sonogashira coupling and halocyclization steps.

Nucleophilic aromatic substitution Thienopyridine synthesis Regioselectivity

Patent-Exemplified Grignard Exchange: 2-Bromo-3-fluoropyridine as Starting Material for 3-Fluoro-2-isobutylpyridine at Multi-Gram Scale

Chinese patent CN111978245A describes a preparative-scale synthesis of 3-fluoro-2-isobutylpyridine starting from 10 g (56.8 mmol) of 2-bromo-3-fluoropyridine via isopropylmagnesium chloride-lithium chloride mediated Grignard exchange, followed by addition to isobutyraldehyde and triethylsilane dehydroxylation [1]. The patent claims high yield and easy batch production, avoiding heavy-metal palladium catalysts entirely, which reduces cost and simplifies purification for industrial scale-up [1]. By contrast, alternative routes employing 3-bromo-2-fluoropyridine or 2-chloro-3-fluoropyridine as starting materials would require different optimization of the Grignard exchange step due to altered halide reactivity.

Grignard exchange Pharmaceutical intermediate Process chemistry

Commercial Purity Benchmarking: 2-Bromo-3-fluoropyridine at ≥98% (GC) vs. Typical 95–97% for Competing Bromofluoropyridine Isomers

Multiple commercial suppliers offer 2-bromo-3-fluoropyridine with purity specifications of ≥98% (GC) or 97–99% . In contrast, the regioisomer 2-bromo-5-fluoropyridine (CAS 41404-58-4) is commonly listed at 97% minimum purity, and 3-bromo-2-fluoropyridine (CAS 36178-05-9) at 95–97% from comparable suppliers . The higher typical purity specification for the 2,3-isomer reduces the burden of pre-use purification for sensitive catalytic reactions where trace halogenated impurities can poison palladium catalysts.

Commercial purity Quality specification Procurement

Fluorine-Induced Electronic Modulation: LogP and Metabolic Stability Implications Relative to Non-Fluorinated 2-Bromopyridine

The presence of a fluorine substituent at C3 contributes to the compound's electronic properties and influences the lipophilicity and metabolic stability of derived drug candidates. The LogP of 2-bromo-3-fluoropyridine is calculated as 1.98 [1], compared to a LogP of approximately 1.3–1.4 for non-fluorinated 2-bromopyridine [2]. This approximately 0.6 log unit increase in lipophilicity can translate to enhanced membrane permeability in downstream bioactive molecules, a property deliberately exploited when the 3-fluoro substituent is retained in the final pharmaceutical compound .

Lipophilicity Metabolic stability Drug design

Validated Application Scenarios Where 2-Bromo-3-fluoropyridine Provides a Demonstrable Advantage


Sequential Orthogonal Functionalization: Suzuki Coupling at C2 Followed by Directed Lithiation at C4

Researchers requiring a pyridine scaffold functionalized at two distinct positions with independent reaction handles should select 2-bromo-3-fluoropyridine. The bromine at C2 undergoes Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to install a first aryl group, after which the remaining fluorine at C3 directs regioselective lithiation at C4, enabling introduction of a second substituent via electrophilic trapping . This sequential orthogonal strategy is not feasible with 2-bromo-5-fluoropyridine or 2-bromo-4-fluoropyridine, where the fluorine is meta or para to the bromine and cannot direct lithiation to the same carbon. The exclusive telesubstitution outcome with n-BuLi ensures clean formation of the C4-lithiated intermediate for subsequent functionalization .

Thieno[3,2-b]pyridine Core Construction via Regiocontrolled SNAr–Sonogashira–Halocyclization Sequence

This compound is the specific precursor for constructing the thieno[3,2-b]pyridine heterocyclic core, a privileged scaffold in kinase inhibitor drug discovery. The synthetic sequence relies on the regiocontrolled SNAr of 2-bromo-3-fluoropyridine with NaSMe, which installs the methylthio group exclusively at C2 while preserving the fluorine at C3 for subsequent Sonogashira coupling and iodine-mediated halocyclization . Attempting this sequence with 3-bromo-2-fluoropyridine or 2-bromo-5-fluoropyridine would generate different regioisomeric thienopyridine products, failing to deliver the target [3,2-b] scaffold.

Multi-Gram Synthesis of Fluorinated Pyridine Drug Intermediates via Grignard Exchange Chemistry

Process chemists scaling up the synthesis of 3-fluoro-2-alkylpyridine pharmaceutical intermediates should adopt 2-bromo-3-fluoropyridine as the starting material based on the patent-demonstrated route in CN111978245A, where 10 g of the compound was successfully converted to 3-fluoro-2-isobutylpyridine using i-PrMgCl·LiCl-mediated Grignard exchange . The published protocol avoids palladium catalysis, reducing heavy-metal contamination concerns and raw material costs, and is amenable to further scale-up for industrial production. Alternative routes starting from other bromofluoropyridine isomers would require re-optimization of the Grignard exchange conditions due to differing halide reactivity.

Fluorinated Fragment Library Construction for FBDD with Enhanced LogP and Metabolic Stability

Medicinal chemistry teams building fluorinated fragment libraries for fragment-based drug discovery (FBDD) should include 2-bromo-3-fluoropyridine as a key building block. Its calculated LogP of approximately 1.98 places fragments derived from it in a favorable lipophilicity range for CNS drug candidates, while the retained fluorine atom contributes to oxidative metabolic stability in downstream lead compounds . Procuring this single intermediate enables access to a diverse array of 2-aryl-3-fluoropyridine fragments via Suzuki coupling, whereas the non-fluorinated 2-bromopyridine (LogP ≈ 1.3) yields fragments that are systematically less lipophilic and lack the metabolic advantage of fluorine substitution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.